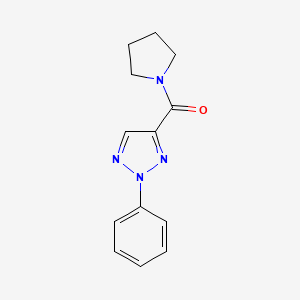
(2-Phenyltriazol-4-yl)-pyrrolidin-1-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Phenyltriazol-4-yl)-pyrrolidin-1-ylmethanone, also known as PPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPM is a small molecule that belongs to the class of pyrrolidine-based compounds, which have been shown to exhibit a wide range of biological activities.
作用机制
The mechanism of action of (2-Phenyltriazol-4-yl)-pyrrolidin-1-ylmethanone involves its ability to selectively bind to a specific site on a protein, thereby disrupting its function. The binding site of (2-Phenyltriazol-4-yl)-pyrrolidin-1-ylmethanone has been identified to be a hydrophobic pocket on the surface of the protein. (2-Phenyltriazol-4-yl)-pyrrolidin-1-ylmethanone interacts with the protein through a combination of hydrogen bonding, van der Waals interactions, and π-π stacking.
Biochemical and Physiological Effects:
(2-Phenyltriazol-4-yl)-pyrrolidin-1-ylmethanone has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that (2-Phenyltriazol-4-yl)-pyrrolidin-1-ylmethanone can inhibit the activity of various enzymes and signaling pathways, which are involved in cellular processes such as proliferation, differentiation, and apoptosis. In vivo studies have also shown that (2-Phenyltriazol-4-yl)-pyrrolidin-1-ylmethanone can modulate the immune response and reduce inflammation.
实验室实验的优点和局限性
One of the main advantages of (2-Phenyltriazol-4-yl)-pyrrolidin-1-ylmethanone is its selectivity for a specific protein target, which allows for the study of protein-protein interactions in a complex biological system. (2-Phenyltriazol-4-yl)-pyrrolidin-1-ylmethanone is also relatively easy to synthesize and purify, making it a useful tool for researchers. However, one of the limitations of (2-Phenyltriazol-4-yl)-pyrrolidin-1-ylmethanone is its low solubility in aqueous solutions, which can hinder its use in certain experiments.
未来方向
There are several future directions for the research on (2-Phenyltriazol-4-yl)-pyrrolidin-1-ylmethanone. One area of interest is the development of more potent and selective analogs of (2-Phenyltriazol-4-yl)-pyrrolidin-1-ylmethanone, which can be used as chemical probes for studying protein-protein interactions. Another area of interest is the investigation of the therapeutic potential of (2-Phenyltriazol-4-yl)-pyrrolidin-1-ylmethanone for the treatment of various diseases. Additionally, the use of (2-Phenyltriazol-4-yl)-pyrrolidin-1-ylmethanone in combination with other drugs or therapies may enhance its efficacy and reduce its limitations.
合成方法
The synthesis of (2-Phenyltriazol-4-yl)-pyrrolidin-1-ylmethanone involves the reaction of 1-(2-bromoethyl)-4-phenyl-1H-1,2,3-triazole with pyrrolidine in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of (2-Phenyltriazol-4-yl)-pyrrolidin-1-ylmethanone as the final product. The purity and yield of (2-Phenyltriazol-4-yl)-pyrrolidin-1-ylmethanone can be optimized by using different reaction conditions and purification methods.
科学研究应用
(2-Phenyltriazol-4-yl)-pyrrolidin-1-ylmethanone has been extensively studied for its potential applications in various fields of research. One of the primary areas of interest is its use as a chemical tool for studying protein-protein interactions. (2-Phenyltriazol-4-yl)-pyrrolidin-1-ylmethanone has been shown to selectively inhibit the interaction between two proteins, which can be used to elucidate their roles in biological processes. (2-Phenyltriazol-4-yl)-pyrrolidin-1-ylmethanone has also been investigated for its potential as a therapeutic agent for the treatment of cancer and other diseases.
属性
IUPAC Name |
(2-phenyltriazol-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c18-13(16-8-4-5-9-16)12-10-14-17(15-12)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBAYFZJHBBOFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenyltriazol-4-yl)-pyrrolidin-1-ylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



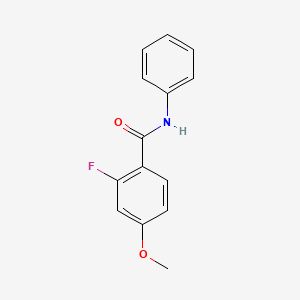
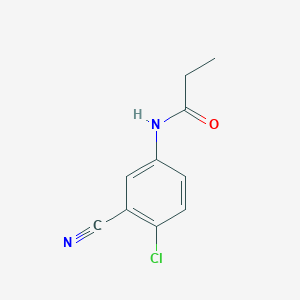



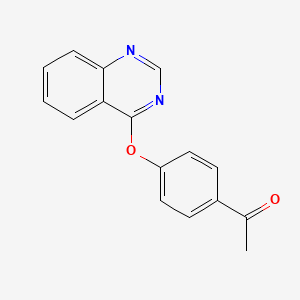
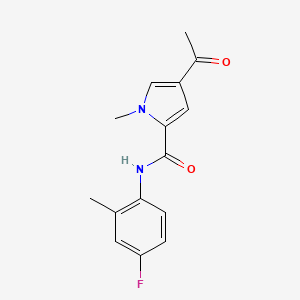
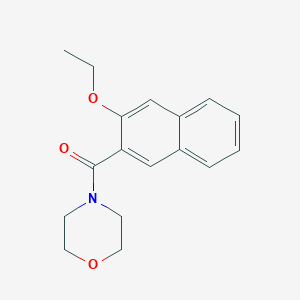

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7472643.png)
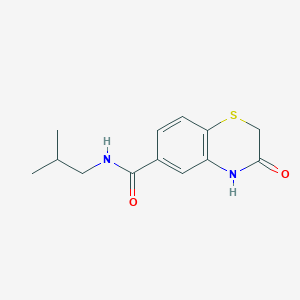
![3-[4-(1H-indol-3-yl)piperidin-1-yl]propanenitrile](/img/structure/B7472653.png)